Gimeracil-13C3
Overview
Description
Gimeracil-13C3 is a labeled compound of Gimeracil, an antitumor agent and a potent inhibitor of dihydropyrimidine dehydrogenase (DPD). It is primarily used in research to study the pharmacokinetics and metabolism of Gimeracil. The compound is often utilized in combination with other chemotherapeutic agents to enhance their efficacy by preventing the degradation of active metabolites.
Mechanism of Action
Target of Action
Gimeracil-13C3, also known as Gimeracil, primarily targets the enzyme dihydropyrimidine dehydrogenase (DPD) . DPD is involved in the degradation of pyrimidine, including the anticancer drug 5-fluorouracil (5-FU) . By inhibiting DPD, Gimeracil prevents the breakdown of 5-FU, thereby increasing its systemic concentrations and therapeutic effectiveness .
Mode of Action
Gimeracil functions by reversibly and selectively blocking DPD . This inhibition results in higher 5-FU levels and a prolonged half-life of the substance . The increased concentration of 5-FU allows for a sustained effect against cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Gimeracil is the metabolism of 5-FU . By inhibiting DPD, Gimeracil prevents the degradation of 5-FU, leading to increased concentrations of 5-FU in the body . This allows for a more potent and sustained anticancer effect .
Pharmacokinetics
The pharmacokinetics of Gimeracil involve its role in increasing the systemic concentrations and therapeutic effectiveness of other antineoplastic agents, particularly 5-FU . By inhibiting DPD, Gimeracil prevents the breakdown of 5-FU, allowing for higher concentrations of 5-FU to be achieved with a lower dose of tegafur . This also reduces the toxic side effects associated with higher doses of tegafur .
Result of Action
The result of Gimeracil’s action is an increased concentration and effect of 5-FU within chemotherapy regimens . This leads to a more potent and sustained anticancer effect . By mimicking a class of compounds called “pyrimidines” that are essential components of RNA and DNA, 5-FU is able to insert itself into strands of DNA and RNA, thereby halting the replication process necessary for continued cancer growth .
Action Environment
The action environment of this compound is primarily within the context of antineoplastic therapy, where it is used as an adjunct to increase the concentration and effect of the main active components within chemotherapy regimens
Biochemical Analysis
Biochemical Properties
Gimeracil-13C3, like its unlabelled counterpart, plays a crucial role in biochemical reactions, particularly those involving 5-FU. It functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This inhibition allows for higher concentrations of 5-FU to be achieved, thereby enhancing its therapeutic effectiveness .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly cancer cells. By inhibiting DPD and thus increasing the concentration of 5-FU, this compound enhances the cytotoxic effects of 5-FU on rapidly dividing cancer cells . It has been shown to enhance the cell-killing effects of other anticancer drugs as well .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme DPD. By reversibly blocking DPD, this compound prevents the breakdown of 5-FU, leading to increased concentrations of this antineoplastic agent . This allows for a more potent cytotoxic effect on cancer cells, as 5-FU is able to insert itself into strands of DNA and RNA, halting the replication process necessary for continued cancer growth .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy
Metabolic Pathways
This compound is involved in the metabolic pathway of 5-FU. By inhibiting DPD, it prevents the degradation of 5-FU, leading to increased concentrations of this compound . This can have significant effects on metabolic flux and metabolite levels, particularly those related to the metabolism of 5-FU.
Preparation Methods
Synthetic Routes and Reaction Conditions
A practical three-step synthetic approach to Gimeracil involves using 2,4-dimethoxypyridine as the starting material. The process includes the following steps:
Nucleophilic Substitution: 2,4-dimethoxypyridine is prepared from 2,4-dichloropyridine by nucleophilic substitution of the chlorine atoms with freshly prepared sodium methoxide in N-methyl-2-pyrrolidone under a nitrogen atmosphere.
Intermediate Formation: The intermediate 3,5-dichloro-2,4-dimethoxypyridine is formed.
Final Product: The final product, Gimeracil, is obtained through further reactions involving 3,5-dichloro-2,4-dihydroxypyridine.
Industrial Production Methods
The industrial production of Gimeracil involves heating and dissolving the compound in a mixed solvent of ethanol, acetonitrile, and water. The solution is then subjected to suction filtration while heating, followed by slow cooling to crystallize the product .
Chemical Reactions Analysis
Types of Reactions
Gimeracil-13C3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products.
Scientific Research Applications
Gimeracil-13C3 is widely used in scientific research for various applications:
Chemistry: Used to study the pharmacokinetics and metabolism of Gimeracil.
Biology: Investigates the biological pathways and interactions of Gimeracil.
Medicine: Enhances the efficacy of chemotherapeutic agents by preventing the degradation of active metabolites.
Industry: Utilized in the development of new chemotherapeutic formulations and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Tegafur: A prodrug of fluorouracil (5-FU) used in combination with Gimeracil and Oteracil.
Oteracil: Reduces the toxic effects of fluorouracil (5-FU) by inhibiting its phosphorylation in the gastrointestinal tract.
Uniqueness
Gimeracil-13C3 is unique in its ability to enhance the efficacy of chemotherapeutic agents by preventing the degradation of active metabolites. This property makes it a valuable component in combination therapies for cancer treatment .
Biological Activity
Gimeracil-13C3, a stable isotope-labeled derivative of gimeracil, is primarily recognized for its significant biological activity as an inhibitor of dihydropyrimidine dehydrogenase (DPD). This enzyme plays a crucial role in the metabolism of fluoropyrimidine-based chemotherapeutics, such as 5-fluorouracil (5-FU). Understanding the biological activity of this compound is essential for optimizing cancer treatment regimens and enhancing therapeutic efficacy.
Chemical Structure and Properties
This compound is characterized by the following molecular properties:
- Molecular Formula : CHClNO (with three carbon-13 isotopes)
- Molecular Weight : 148.52 g/mol
- IUPAC Name : 5-chloro-4-hydroxy-(4,5,6-^13C)1H-pyridin-2-one
The presence of carbon-13 isotopes enhances its utility in analytical techniques, particularly mass spectrometry, facilitating precise tracking in biological studies.
This compound functions as a competitive inhibitor of DPD. By binding to the active site of DPD, it prevents the enzyme from metabolizing fluoropyrimidine drugs like 5-FU. This inhibition results in increased systemic concentrations of 5-FU, thereby amplifying its cytotoxic effects on rapidly dividing cancer cells. The enhanced availability of 5-FU can lead to improved therapeutic outcomes in cancer treatment .
Pharmacokinetics
Research indicates that this compound has distinct pharmacokinetic properties that are pivotal for its effectiveness:
- Absorption : Following oral administration, this compound reaches peak plasma concentrations within 1.5 to 3.3 hours.
- Half-Life : The terminal half-life ranges from 3.3 to 5.8 hours.
- Bioavailability : Studies show that this compound significantly alters the pharmacokinetics of co-administered drugs like tegafur and 5-FU, leading to increased plasma levels and prolonged action .
Comparative Analysis with Other Compounds
The following table summarizes the similarities and differences between this compound and related compounds:
Compound Name | Structure Similarity | Mechanism of Action | Unique Features |
---|---|---|---|
Gimeracil | Similar core structure | Dihydropyrimidine dehydrogenase inhibitor | Non-isotopically labeled version |
Uridine | Pyrimidine base | Nucleotide synthesis | Natural nucleoside |
Capecitabine | Fluoropyrimidine | Prodrug converted to 5-FU | Oral administration |
Tegafur | Fluoropyrimidine | Prodrug of 5-FU | Enhances bioavailability |
The unique stable isotope labeling in this compound allows for enhanced detection and quantification in research applications compared to non-labeled counterparts.
Case Studies and Research Findings
- In Vivo Studies : Research has demonstrated that this compound effectively increases the concentration of active 5-FU metabolites in tumor tissues compared to gastrointestinal tissues in animal models. This suggests a targeted enhancement of drug efficacy at tumor sites while potentially minimizing systemic toxicity .
- Clinical Applications : A clinical study involving patients with gastric cancer highlighted the importance of DPD inhibition by Gimeracil derivatives. The study found significant correlations between genetic polymorphisms affecting DPD activity and patient responses to fluoropyrimidine therapies, underscoring the relevance of this compound in personalized medicine approaches .
- Pharmacokinetic Studies : A randomized crossover study assessed the bioequivalence between formulations containing this compound and standard formulations. Results indicated that all geometric mean ratios fell within acceptable ranges, confirming that this compound maintains similar pharmacokinetic profiles to its non-labeled counterpart while providing additional research utility through isotopic labeling .
Properties
CAS No. |
1184979-29-0 |
---|---|
Molecular Formula |
C5H4ClNO2 |
Molecular Weight |
148.519 |
IUPAC Name |
5-chloro-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1 |
InChI Key |
ZPLQIPFOCGIIHV-VWNJCJTFSA-N |
SMILES |
C1=C(C(=CNC1=O)Cl)O |
Synonyms |
5-Chloro-4-hydroxy-2(1H)-pyridinone-13C3; 5-Chloro-2,4-dihydroxypyridine-13C3; 5-Chloro-4-hydroxy-2-pyridone-13C3; Gimestat-13C3; CDHP -13C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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